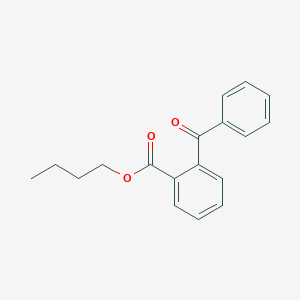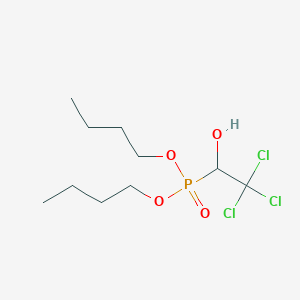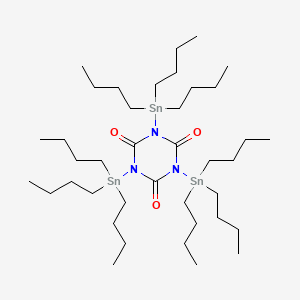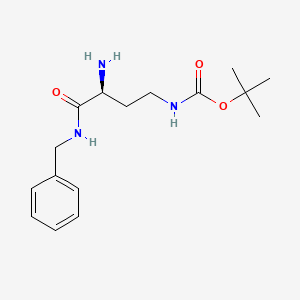phosphanium bromide CAS No. 1628-57-5](/img/structure/B14744685.png)
[(1,3-Benzothiazol-2-yl)methyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Benzothiazol-2-yl)methylphosphanium bromide is an organic compound that features a benzothiazole ring attached to a triphenylphosphonium group via a methylene bridge. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzothiazol-2-yl)methylphosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, altering its electronic properties[][1].
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed[][1].
Major Products
Scientific Research Applications
(1,3-Benzothiazol-2-yl)methylphosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and Wittig reactions[][1].
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties[][1].
Medicine: Research is ongoing to investigate its use as a therapeutic agent due to its ability to interact with biological targets[][1].
Industry: It is used in the synthesis of various industrial chemicals and materials[][1].
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and are used in similar applications[][1].
Triphenylphosphonium Compounds: Other triphenylphosphonium salts, such as methyltriphenylphosphonium bromide, are also used in organic synthesis[][1].
Properties
CAS No. |
1628-57-5 |
|---|---|
Molecular Formula |
C26H21BrNPS |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C26H21NPS.BrH/c1-4-12-21(13-5-1)28(22-14-6-2-7-15-22,23-16-8-3-9-17-23)20-26-27-24-18-10-11-19-25(24)29-26;/h1-19H,20H2;1H/q+1;/p-1 |
InChI Key |
FDBYIEBXKZEDNO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=NC3=CC=CC=C3S2)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


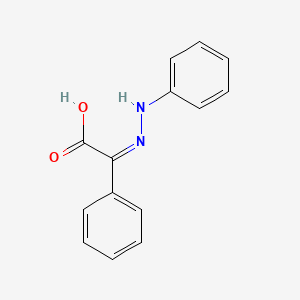
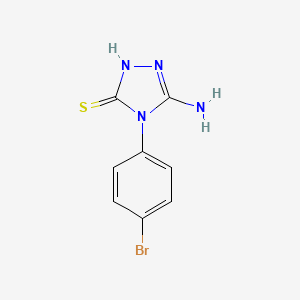
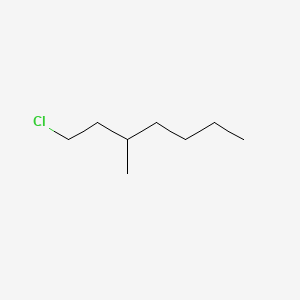
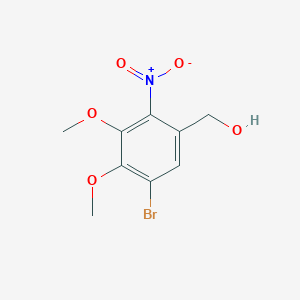
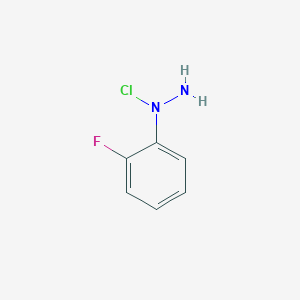
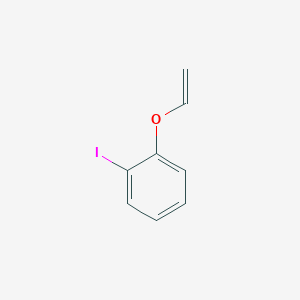
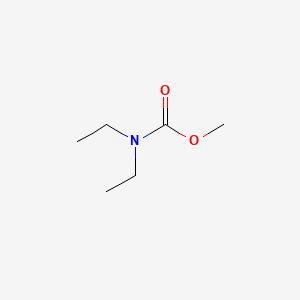
![Bicyclo[2.2.1]heptane-2,3-dicarbonitrile](/img/structure/B14744645.png)

